Cas no 5838-77-7 (2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-hydroxyphenyl)-)

2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-hydroxyphenyl)-, is a chalcone derivative characterized by its distinct molecular structure featuring both dimethylamino and hydroxyl functional groups. This compound exhibits notable photophysical properties, making it valuable in applications such as organic optoelectronics and nonlinear optical materials. Its extended π-conjugation system enhances electronic delocalization, contributing to strong absorption and emission characteristics. The presence of electron-donating (dimethylamino) and electron-withdrawing (hydroxyphenyl) groups further modulates its electronic behavior, enabling tunable reactivity. Additionally, its structural versatility allows for potential use as a precursor in synthetic chemistry or as a probe in spectroscopic studies. The compound's stability and solubility in common organic solvents facilitate handling in laboratory settings.
2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-hydroxyphenyl)- structure
5838-77-7 structure
Product Name:2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-hydroxyphenyl)-
CAS No:5838-77-7
MF:C17H17NO2
MW:267.322384595871
CID:1610161
Update Time:2025-05-20

2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-hydroxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-hydroxyphenyl)-
    • 3-[4-(dimethylamino)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one
    • Inchi: 1S/C17H17NO2/c1-18(2)15-8-3-13(4-9-15)5-12-17(20)14-6-10-16(19)11-7-14/h3-12,19H,1-2H3/b12-5+
    • InChI Key: BJWJZTDHDARRCW-LFYBBSHMSA-N
    • SMILES: C(C1=CC=C(O)C=C1)(=O)/C=C/C1=CC=C(N(C)C)C=C1

Computed Properties

  • Exact Mass: 267.12601
  • Monoisotopic Mass: 267.126
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 2.8

Experimental Properties

  • PSA: 40.54

2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-hydroxyphenyl)- Pricemore >>

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Additional information on 2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-hydroxyphenyl)-

Introduction to 2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-hydroxyphenyl)- (CAS No. 5838-77-7)

2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-hydroxyphenyl)- (CAS No. 5838-77-7) is a versatile compound with significant applications in the fields of chemistry, biology, and pharmaceuticals. This compound, commonly known as DAR (Dimethylaminophenyl Acrylonitrile), is a key intermediate in the synthesis of various pharmaceuticals and organic materials. Its unique chemical structure and reactivity make it an essential component in the development of novel drugs and materials.

The chemical structure of 2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-hydroxyphenyl)- consists of a central acrylonitrile moiety flanked by a dimethylaminophenyl group and a hydroxyphenyl group. This arrangement provides the molecule with distinct electronic and steric properties, which are crucial for its reactivity and functionality in various chemical reactions.

In recent years, significant advancements have been made in understanding the properties and applications of 2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-hydroxyphenyl)-. Research has shown that this compound exhibits excellent solubility in polar solvents and can undergo a variety of chemical transformations, including nucleophilic addition, Michael addition, and polymerization reactions. These properties make it an ideal candidate for the synthesis of complex organic molecules and polymers.

One of the most notable applications of 2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-hydroxyphenyl)- is in the pharmaceutical industry. It serves as a key intermediate in the synthesis of several important drugs, including those used in the treatment of cardiovascular diseases, cancer, and neurological disorders. For instance, recent studies have demonstrated its potential in the development of new anti-inflammatory agents and antitumor drugs.

In addition to its pharmaceutical applications, 2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-hydroxyphenyl)- has found use in the field of materials science. Its ability to undergo controlled polymerization reactions has led to the development of novel polymeric materials with unique properties such as high thermal stability, mechanical strength, and optical transparency. These materials have potential applications in areas such as electronics, coatings, and biomedical devices.

The synthesis of 2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-hydroxyphenyl)- typically involves a multi-step process that includes the formation of the dimethylaminophenyl and hydroxyphenyl groups followed by their coupling with acrylonitrile. Various synthetic routes have been developed to optimize yield and purity, with recent advancements focusing on environmentally friendly methods that minimize waste and energy consumption.

Recent research has also explored the biological activity of 2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-hydroxyphenyl)-. Studies have shown that it exhibits potent antioxidant properties, which can help protect cells from oxidative stress-induced damage. This property makes it a promising candidate for the development of new therapeutic agents for conditions such as neurodegenerative diseases and chronic inflammation.

In conclusion, 2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-hydroxyphenyl)- (CAS No. 5838-77-7) is a multifunctional compound with a wide range of applications in chemistry, biology, and pharmaceuticals. Its unique chemical structure and reactivity make it an essential component in the synthesis of various drugs and materials. Ongoing research continues to uncover new possibilities for its use in developing innovative solutions to pressing health and technological challenges.

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